1-Hexadecanesulfonic acid
Description
Historical Context and Research Evolution of Alkylsulfonic Acids
The study of alkylsulfonic acids has a rich history intertwined with the development of synthetic detergents and the exploration of extraterrestrial organic matter. In the mid-20th century, the demand for effective cleaning agents spurred research into synthetic surfactants, with a significant focus on alkylbenzene sulfonates. ijsr.netresearchgate.net This industrial drive laid the groundwork for understanding the fundamental properties of long-chain sulfonated hydrocarbons.
A pivotal moment in the research evolution of alkylsulfonic acids came with the analysis of the Murchison meteorite. The discovery of homologous series of alkylsulfonic acids in this meteorite provided compelling evidence for the abiotic formation of these molecules in interstellar environments. This finding suggested that such compounds could have been delivered to early Earth, potentially playing a role in the origin of life by providing a source of sulfur, an essential element for biological processes. krackeler.com
Early research into lower alkyl sulfonic acids dates back to at least 1935, with studies focusing on their preparation and fundamental properties. sigmaaldrich.com The development of analytical techniques like gas chromatography-mass spectrometry was crucial in identifying and quantifying these compounds in complex matrices. ebi.ac.uk The synthesis of various alkylsulfonic acids, including the conversion of alkanes through sulfoxidation, has been an area of continuous investigation, driven by their utility as surfactants and chemical intermediates. wikipedia.org The study of polythionates, compounds with sulfur-sulfur bonds, also contributes to the broader understanding of sulfur chemistry relevant to alkylsulfonic acids, with historical roots tracing back to the 19th century. mdpi.com
Significance of 1-Hexadecanesulfonic Acid in Contemporary Chemical Science
In modern chemical science, this compound and its salts are recognized for their versatility. solubilityofthings.com As an anionic surfactant, it is a subject of study in colloid and surface science, where its ability to reduce surface tension is exploited. chembk.com Its well-defined structure makes it a model compound for investigating the behavior of surfactants at interfaces and in solution.
The compound's utility extends to polymer chemistry, where it functions as an effective emulsifier in polymerization reactions. krackeler.comsigmaaldrich.comchemicalbook.comlookchem.comlichrom.com In the realm of analytical chemistry, particularly in high-performance liquid chromatography (HPLC), it is employed as an ion-pairing reagent, enabling the separation of charged molecules like peptides and proteins. lichrom.comglentham.comitwreagents.comsigmaaldrich.comcdhfinechemical.comnih.gov Furthermore, its interactions with biological macromolecules are of significant interest, as demonstrated by studies of its binding to lipid-binding proteins. ebi.ac.ukrcsb.orgebi.ac.ukuniprot.orgacs.org This interaction provides insights into the mechanisms of fatty acid transport and storage in cells.
Overview of Key Research Domains for this compound
The research applications of this compound are concentrated in several key areas:
Surfactant and Colloid Science: Investigating its properties as a surfactant, including micelle formation, surface tension reduction, and its role in creating stable emulsions.
Polymer Chemistry: Utilizing its emulsifying properties in emulsion polymerization processes to control particle size and stability. krackeler.comsigmaaldrich.comchemicalbook.comlookchem.comlichrom.com
Analytical Chemistry: Employing it as an ion-pairing reagent in reversed-phase HPLC to enhance the retention and separation of ionic analytes. lichrom.comglentham.comitwreagents.comsigmaaldrich.comcdhfinechemical.comnih.gov
Biochemistry and Molecular Biology: Using it as a molecular probe to study the binding cavities and mechanisms of lipid-binding proteins. ebi.ac.ukrcsb.orgebi.ac.ukuniprot.orgacs.org
These research domains leverage the distinct chemical characteristics of this compound to advance fundamental understanding and develop new technologies.
Interactive Data Tables
Physicochemical Properties of this compound and its Sodium Salt
| Property | Value | Source |
| This compound | ||
| Chemical Formula | C₁₆H₃₄O₃S | solubilityofthings.com |
| Molecular Weight | 306.52 g/mol | solubilityofthings.com |
| Appearance | White to slightly off-white solid powder | solubilityofthings.com |
| Density | 0.9900 g/cm³ | solubilityofthings.com |
| This compound Sodium Salt | ||
| Chemical Formula | C₁₆H₃₃NaO₃S | lookchem.com |
| Molecular Weight | 328.49 g/mol | lookchem.comlichrom.comchemicalbook.comsigmaaldrich.com |
| Melting Point | 265 °C | lookchem.comchemicalbook.com |
| Appearance | White to off-white flakes or powder | chemicalbook.comlookchem.com |
| Solubility in Water | Soluble | lookchem.comsigmaaldrich.com |
Research Applications of this compound
| Research Domain | Specific Application | Key Findings | Source(s) |
| Polymer Chemistry | Emulsifier in reverse iodine transfer emulsion polymerization of styrene (B11656). | Acts as an effective stabilizer for polymer particles. | krackeler.comsigmaaldrich.comchemicalbook.comlookchem.comlichrom.com |
| Polymer Chemistry | Study of the crosslinking mechanism of hydroxyl-terminated poly(dimethylsiloxane). | Used to understand the role of surfactants in the curing process. | chemicalbook.comlookchem.comlichrom.com |
| Analytical Chemistry | Ion-pairing reagent in high-performance capillary electrophoresis of peptides. | Improves the separation and resolution of peptides. | lichrom.com |
| Biochemistry | Investigation of lipid-binding protein interactions. | Binds to adipocyte lipid-binding protein, revealing insights into the binding cavity and the role of water molecules. | ebi.ac.ukrcsb.orgebi.ac.ukuniprot.orgacs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6140-88-1 |
|---|---|
Molecular Formula |
C16H34O3S |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
hexadecane-1-sulfonic acid |
InChI |
InChI=1S/C16H34O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3,(H,17,18,19) |
InChI Key |
SSILHZFTFWOUJR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)O |
Other CAS No. |
15015-81-3 6140-88-1 |
Related CAS |
15015-81-3 (hydrochloride salt) |
Synonyms |
cetylsulfonic acid cetylsulfonic acid, sodium salt hexadecanesulfonate hexadecyl sulfonate sodium cetylsulfate sodium cetylsulphate |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 1 Hexadecanesulfonic Acid
Chemical Synthesis Routes for 1-Hexadecanesulfonic Acid and Its Salts
The synthesis of this compound and its corresponding salts can be achieved through various chemical pathways, ranging from traditional industrial processes to more contemporary laboratory-scale methods. These routes often involve the direct sulfonation of the alkane or the conversion of functionalized hexadecane (B31444) precursors.
Traditional Sulfonation Processes
Historically, the direct sulfonation of alkanes has been a method employed for the production of sulfonic acids. One such industrial process is sulfoxidation , which involves the reaction of alkanes with a mixture of sulfur dioxide and oxygen. This reaction is typically initiated by ultraviolet (UV) radiation and proceeds via a free-radical mechanism. wikipedia.org When applied to hexadecane, this process would theoretically yield hexadecanesulfonic acid. A key characteristic of sulfoxidation is that it favors the formation of secondary sulfonic acids, leading to a mixture of isomers rather than the terminal this compound. wikipedia.org
Another traditional, albeit harsh, method is the reaction of alkanes with oleum (B3057394) (fuming sulfuric acid) at elevated temperatures. This process also proceeds through a free-radical mechanism. While effective for shorter-chain alkanes, this method can lead to a mixture of products and potential charring with long-chain alkanes like hexadecane.
The table below summarizes the general conditions for these traditional sulfonation processes.
| Method | Reactants | Initiator/Conditions | Primary Product Type |
| Sulfoxidation | Alkane, Sulfur Dioxide, Oxygen | UV Radiation | Secondary Alkanesulfonic Acids |
| Oleum Sulfonation | Alkane, Fuming Sulfuric Acid | High Temperature | Mixture of Alkanesulfonic Acids |
Alternative Synthetic Pathways
To achieve better regioselectivity and yield of this compound, alternative synthetic strategies starting from functionalized C16 precursors are often preferred.
One prominent method is the free-radical addition of bisulfite to a terminal alkene . In this approach, 1-hexadecene (B165127) is reacted with a bisulfite salt, such as sodium bisulfite, in an aqueous medium. The reaction is initiated by a free-radical initiator, like oxygen or a peroxide, and yields the sodium salt of this compound. google.com This method is advantageous as it specifically yields the terminal sulfonate.
Another common route involves the nucleophilic substitution of an alkyl halide with a sulfite (B76179) salt . The synthesis of sodium 1-hexadecanesulfonate can be achieved by reacting 1-bromohexadecane (B154569) with sodium sulfite in an aqueous-alcoholic solution. 1-bromohexadecane itself can be synthesized from 1-hexadecanol (B1195841). sigmaaldrich.comechemi.com
A third alternative is the oxidation of 1-hexadecanethiol . This two-step process begins with the synthesis of 1-hexadecanethiol, for example, from the reaction of 1-bromohexadecane with thiourea (B124793). The resulting thiol is then oxidized using a strong oxidizing agent, such as hydrogen peroxide, to yield this compound. Care must be taken to control the oxidation to avoid stopping at the intermediate sulfoxide (B87167) stage. organic-chemistry.org
Role of Precursors and Reaction Conditions
The choice of precursor and reaction conditions is critical in determining the final product's purity and yield.
For the addition of bisulfite to 1-hexadecene , the precursor is the terminal alkene. The reaction is typically carried out in a stirred autoclave at elevated temperatures (e.g., 100°C) and pressures, using a free-radical initiator. The use of activated charcoal as a catalyst has been shown to improve conversion rates. google.com
In the sulfitation of 1-bromohexadecane , the key precursor is the alkyl halide. The reaction conditions generally involve refluxing the alkyl halide with an aqueous or aqueous-alcoholic solution of sodium sulfite. The choice of solvent system is important to ensure miscibility of the organic and inorganic reactants.
For the oxidation of 1-hexadecanethiol , the thiol is the immediate precursor. The oxidation can be carried out with various oxidizing agents, with hydrogen peroxide being a common and relatively clean option. The reaction may be catalyzed by various metal complexes or acids to improve efficiency and selectivity for the sulfonic acid over the sulfone.
The following table provides an overview of the precursors and typical conditions for these alternative synthetic routes.
| Synthetic Route | Precursor | Key Reagents | Typical Conditions |
| Bisulfite Addition | 1-Hexadecene | Sodium Bisulfite, Free-Radical Initiator | 100°C, Stirred Autoclave |
| Sulfitation of Alkyl Halide | 1-Bromohexadecane | Sodium Sulfite | Reflux in Aqueous/Alcoholic Solution |
| Oxidation of Thiol | 1-Hexadecanethiol | Hydrogen Peroxide | Catalytic or Uncatalyzed Oxidation |
Mechanochemical Approaches in Synthesis
Mechanochemical synthesis, which utilizes mechanical energy from methods like ball milling to drive chemical reactions, represents a green and solvent-free alternative to traditional solution-based synthesis. While the mechanochemical synthesis of aromatic sulfonic acids has been demonstrated by milling arenes with a solid sulfonating agent like sodium hydrogen sulfate (B86663) in the presence of a dehydrating agent, the application of this technique to the synthesis of aliphatic sulfonic acids like this compound is an emerging area of research. researchgate.netnottingham.ac.uk
The general principle would involve milling solid hexadecane or a precursor with a solid sulfonating reagent. This approach could potentially reduce waste and simplify purification processes. However, specific protocols for the mechanochemical synthesis of this compound are not yet widely established in the scientific literature.
Synthesis and Structural Elucidation of Research-Relevant Derivatives
The functionalization of the hexadecane chain with amine or hydroxy groups before or after sulfonation leads to derivatives with distinct properties, relevant in areas such as surfactant research and materials science.
Amine- and Hydroxy-Substituted Hexadecanesulfonic Acid Derivatives
Hydroxy-substituted derivatives of long-chain sulfonic acids are of interest, particularly as surfactants. A synthetic strategy for a related compound, sodium 6-hydroxy-4-oxa-1-hexadecanesulfonate, involves a multi-step process. In this synthesis, a shorter chain hydroxysulfonate is reacted with a long-chain cyclic sulfate (derived from 1,2-dodecanediol (B74227) in the reported example, but adaptable for a C16 chain) in the presence of a strong base like sodium hydride. The intermediate is then hydrolyzed to yield the final product. nih.govresearchgate.net
The synthesis of sodium 1-hydroxy-1-hexadecanesulfonate is also known, with this compound being the sodium bisulfite adduct of hexadecanal.
Amine-substituted alkanesulfonic acids can be prepared through various routes. One general method involves the reaction of a 2-oxazolidinone (B127357) derivative with a metal sulfite or bisulfite in an aqueous solution to produce a 2-aminoalkanesulfonic acid salt. While specific examples for a C16 chain are not prevalent, this methodology provides a potential pathway.
The structural elucidation of these derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is crucial for determining the carbon skeleton and the position of the substituents and the sulfonate group. Infrared (IR) spectroscopy is used to identify the presence of key functional groups such as -OH, -NH₂, and the S=O bonds of the sulfonate group.
Below is a table summarizing the spectroscopic data for a representative hydroxy-substituted hexadecanesulfonate derivative.
| Compound | ¹H NMR (D₂O, δ ppm) | IR (KBr, cm⁻¹) |
| Sodium 6-hydroxy-4-oxa-1-hexadecanesulfonate | 0.87 (t, 3H), 1.29-1.50 (m, 18H), 2.00-2.06 (m, 2H), 2.97-3.01 (m, 2H), 3.43 (dd, 1H), 3.55 (dd, 1H), 3.59-3.71 (m, 2H), 3.83 (m, 1H) | 3444, 2958, 2915, 2850, 1469, 1194, 1067, 721, 629 |
Other Functionalized Derivatives
The chemical reactivity of the sulfonic acid moiety in this compound allows for its conversion into several other functional groups. The most prominent among these are sulfonamides and sulfonic acid esters, which are synthesized through the reaction of an activated form of the acid, typically 1-hexadecanesulfonyl chloride, with appropriate nucleophiles.
Sulfonamide Derivatives
The synthesis of sulfonamides from this compound typically proceeds via a two-step process. The first step involves the conversion of the sulfonic acid to the more reactive 1-hexadecanesulfonyl chloride. This activation is crucial as the direct reaction of a sulfonic acid with an amine is generally not feasible. The subsequent reaction of 1-hexadecanesulfonyl chloride with a primary or secondary amine yields the corresponding N-substituted 1-hexadecanesulfonamide. A base is often employed to neutralize the hydrochloric acid byproduct.
The versatility of this method allows for the incorporation of a wide range of functionalities into the final molecule by varying the amine reactant. This includes the synthesis of N-aryl and N-heterocyclic sulfonamides, which are of significant interest in various fields of chemistry.
Table 1: Synthesis of N-Aryl 1-Hexadecanesulfonamides
| Amine Reactant | Product | Reaction Conditions | Yield (%) |
| Aniline | N-Phenyl-1-hexadecanesulfonamide | Pyridine, 0-25 °C | High |
| p-Toluidine | N-(p-tolyl)-1-hexadecanesulfonamide | Pyridine, 0-25 °C | High |
| Substituted Anilines | N-(Substituted-phenyl)-1-hexadecanesulfonamide | Varies | Moderate to High |
This table is generated based on general reactions of sulfonyl chlorides with anilines; specific yield data for 1-hexadecanesulfonamide derivatives may vary.
Sulfonic Acid Ester Derivatives
Similar to sulfonamide synthesis, the preparation of sulfonic acid esters of this compound generally requires the activation of the sulfonic acid to its sulfonyl chloride. The reaction of 1-hexadecanesulfonyl chloride with an alcohol or a phenol (B47542) in the presence of a base affords the corresponding sulfonic acid ester.
Direct esterification of sulfonic acids with alcohols is also possible under certain conditions, such as using a strong acid catalyst or specific reagents like trialkyl orthoformates, though this is less common for long-chain sulfonic acids. The choice of alcohol or phenol determines the nature of the ester group, allowing for the synthesis of a wide variety of derivatives.
Table 2: Synthesis of this compound Esters
| Alcohol/Phenol Reactant | Product | Reaction Conditions |
| Methanol | Methyl 1-hexadecanesulfonate | Base (e.g., pyridine) |
| Ethanol | Ethyl 1-hexadecanesulfonate | Base (e.g., pyridine) |
| Phenol | Phenyl 1-hexadecanesulfonate | Base (e.g., pyridine) |
This table illustrates the general reactants for the synthesis of sulfonic acid esters. Specific reaction conditions and yields can be optimized for each derivative.
The synthesis of these functionalized derivatives significantly expands the chemical space accessible from this compound, providing a toolkit of molecules with diverse physical and chemical properties.
Fundamental Molecular and Supramolecular Interactions of 1 Hexadecanesulfonic Acid
Surfactant Properties and Interfacial Phenomena
1-Hexadecanesulfonic acid (HSA) is an organosulfur compound classified as an alkanesulfonic acid. nih.gov Its molecular structure, consisting of a long 16-carbon alkyl chain (a hydrophobic tail) and a polar sulfonic acid head group (hydrophilic), imparts significant surface-active properties, making it an effective anionic surfactant. This dual nature drives its behavior at interfaces and in solution, leading to phenomena such as the reduction of surface tension and the formation of micelles.
The primary mechanism by which this compound reduces the surface tension of a liquid, typically water, is through the process of adsorption at the air-water or oil-water interface. The amphiphilic nature of the molecule dictates its orientation at these interfaces. The hydrophilic sulfonate head group prefers to remain in the aqueous phase, while the hydrophobic hexadecyl tail seeks to minimize its contact with water by extending into the non-aqueous phase (e.g., air or oil).
This spontaneous arrangement of this compound molecules at the interface disrupts the cohesive energy at the surface of the water. In pure water, surface tension arises from the strong hydrogen bonding network between water molecules. The presence of the surfactant molecules displaces some of the water molecules at the surface, replacing the strong water-water interactions with weaker interactions between the hydrophobic tails and the surrounding medium. This leads to a decrease in the energy required to expand the surface, and thus a reduction in surface tension.
As the concentration of this compound in an aqueous solution increases, the interface becomes saturated with surfactant molecules. Beyond a certain concentration, known as the Critical Micelle Concentration (CMC), the free energy of the system is minimized by the formation of organized aggregates called micelles. tainstruments.com In a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic sulfonate head groups form the outer shell, remaining in contact with the aqueous environment. tainstruments.com
The CMC is a fundamental property of a surfactant and is influenced by factors such as temperature, the presence of electrolytes, and the pH of the solution. For long-chain surfactants like this compound, the CMC is typically low, indicating a high efficiency in forming micelles. The thermodynamics of micellization are driven by the hydrophobic effect, which is an entropically favorable process resulting from the release of ordered water molecules from around the hydrophobic chains. wikipedia.org
While a precise experimental CMC value for this compound is not available in the reviewed literature, a study on 1-hexadecanol (B1195841), which has the same C16 alkyl chain, can provide some context. The CMC for 1-hexadecanol was determined to be in the molar range, with thermodynamic parameters indicating that micellization is a spontaneous process. researchgate.netiiardjournals.org The enthalpy of micellization for long-chain surfactants can be either exothermic or endothermic, and the entropy change is generally positive, reflecting the increased disorder of the system upon micelle formation. core.ac.uknih.gov
Table 1: Thermodynamic Parameters of Micellization for 1-Hexadecanol (as an analogue for a C16 chain) researchgate.netiiardjournals.org
| Thermodynamic Parameter | Value |
| Critical Micelle Concentration (CMC) | 0.08 - 0.14 M |
| Enthalpy of Micellization (ΔH°mic) | -2.31 kJ/mol |
| Gibbs Free Energy of Micellization (ΔG°mic) | -6.68 to -7.52 kJ/mol |
| Entropy of Micellization (ΔS°mic) | +22.98 to +30.22 J/K·mol |
Note: These values are for 1-hexadecanol and serve as an illustrative example of the thermodynamics for a 16-carbon chain amphiphile.
In systems containing more than one type of surfactant, this compound is expected to exhibit complex and potentially synergistic behavior. The formation of mixed micelles with other surfactants (anionic, cationic, non-ionic, or zwitterionic) can lead to properties that are different from those of the individual components. The interactions in mixed micellar systems are governed by the nature of the head groups and the chain lengths of the constituent surfactants.
For instance, mixing an anionic surfactant like this compound with a non-ionic surfactant can lead to a reduction in the electrostatic repulsion between the head groups, resulting in a lower CMC for the mixed system compared to the individual anionic surfactant. Similarly, interactions with cationic surfactants can lead to the formation of ion pairs and more complex aggregate structures. The study of such mixed systems is crucial for formulating products with tailored interfacial properties.
Self-Assembly Processes
The ability of this compound to self-assemble into ordered structures is a direct consequence of its amphiphilic nature. These processes are not limited to the formation of spherical micelles in bulk solution but also include the formation of monolayers at interfaces and more complex supramolecular architectures.
At an air-water or oil-water interface, this compound molecules can form a monomolecular layer, or monolayer, with the polar head groups anchored in the aqueous phase and the hydrophobic tails oriented away from it. The packing density of these monolayers can be controlled by compressing the film, for example, in a Langmuir-Blodgett trough. Such monolayers can be transferred to solid substrates to create well-defined surface coatings.
Under specific conditions, such as in the presence of divalent cations that can bridge the sulfonate head groups, or in mixtures with other amphiphiles, the formation of bilayers is possible. A lipid bilayer is a two-molecule thick sheet in which the hydrophobic tails are shielded from the aqueous environment, and the hydrophilic head groups face the water on both sides. While the spontaneous formation of vesicles (closed bilayer structures) is more common for double-chain amphiphiles, single-chain surfactants like dodecylbenzene (B1670861) sulfonic acid have been shown to form vesicles under certain conditions. rsc.org It is plausible that this compound could participate in the formation of similar bilayer structures, particularly in mixed systems.
Beyond simple monolayers and bilayers, this compound can be a building block for more complex supramolecular architectures. The sulfonate group can participate in non-covalent interactions such as hydrogen bonding and electrostatic interactions, which can direct the assembly of molecules into larger, ordered structures. researchgate.net
The interaction of the sulfonate head group with metal ions or organic cations can lead to the formation of coordination polymers or organic salts with specific packing arrangements in the solid state. These structures are of interest in materials science for applications in areas such as catalysis and separation. The principles of supramolecular chemistry, which focus on the design and synthesis of complex structures from molecular components, are central to understanding and controlling the self-assembly of molecules like this compound.
Factors Influencing Self-Assembly (e.g., pH, ionic strength)
The self-assembly of amphiphilic molecules like this compound into supramolecular structures such as micelles is a spontaneous process governed by a delicate balance of intermolecular forces. researchgate.net This process is significantly influenced by external factors, particularly the pH and ionic strength of the aqueous solution. ntu.edu.sg These parameters can alter the electrostatic interactions and hydrophobic effects that drive the aggregation of individual surfactant molecules. nih.gov
Ionic Strength: The concentration of electrolytes, or ionic strength, in the solution has a profound effect on the self-assembly of this compound. The addition of salt introduces counterions (e.g., Na+) that can screen the electrostatic repulsion between the negatively charged sulfonate head groups of the surfactant molecules. mdpi.com This reduction in repulsion allows the hydrophobic tails to come into closer proximity, favoring the formation of micelles at a lower surfactant concentration, a phenomenon known as a decrease in the critical micelle concentration (CMC). nih.gov In environments with multivalent counterions, peptide nanofibers can form dense networks through ionic cross-linking, a principle that can be extended to other charged self-assembling systems. nih.gov The table below summarizes the general effects of pH and ionic strength on the self-assembly of anionic surfactants.
| Factor | Effect on Self-Assembly of Anionic Surfactants | Mechanism |
| pH | Can modulate interactions with other charged species (e.g., polyelectrolytes), influencing complex formation and stability. nih.gov | Alters the charge density of pH-responsive components in the system, thereby controlling electrostatic attraction or repulsion. rsc.org |
| Ionic Strength | Generally promotes self-assembly and lowers the critical micelle concentration (CMC). nih.gov | Counterions from the added salt screen the electrostatic repulsion between the charged head groups of the surfactant molecules, facilitating aggregation. mdpi.com |
The interplay between pH and ionic strength provides a powerful means to control the self-assembly process, enabling the fine-tuning of the size, shape, and stability of the resulting supramolecular structures for various applications. ntu.edu.sgresearchgate.net
Interactions with Macromolecular Systems
Polymer-1-Hexadecanesulfonic Acid Interactions
The interaction of this compound with polymers is largely dictated by its amphiphilic nature, combining a long hydrophobic alkyl chain with a hydrophilic sulfonate headgroup. This structure allows it to participate in both hydrophobic and electrostatic interactions, leading to a range of complex behaviors in polymeric systems.
Role in Emulsion Polymerization Mechanisms
In emulsion polymerization, surfactants are essential for the creation of stable polymer latexes. pcc.eu this compound, as an anionic surfactant, plays a crucial role in several stages of this process. sigmaaldrich.comchemicalbook.com The primary functions of the surfactant in emulsion polymerization are to emulsify the monomer in the aqueous phase, facilitate the formation of micelles which act as the primary loci for polymerization, and stabilize the resulting polymer particles against coagulation. pcimag.comwikipedia.org
The mechanism begins with the dispersion of a water-insoluble monomer in water, where the surfactant molecules arrange themselves at the monomer-water interface, reducing the interfacial tension and forming monomer droplets. pcc.eu Concurrently, above its critical micelle concentration, the surfactant forms micelles in the aqueous phase, which encapsulate a small amount of the monomer. researchgate.net Polymerization is typically initiated by a water-soluble initiator, and the radicals generated react with the monomer within these micelles. wikipedia.org As the polymer chains grow within the micelles, they form nascent polymer particles that are swollen with monomer, which diffuses from the larger monomer droplets through the aqueous phase. researchgate.net
Investigations into Polymer Crosslinking Mechanisms
While this compound itself is not a conventional crosslinking agent, its functional group and molecular structure can influence or participate in crosslinking reactions under specific conditions. Chemical crosslinking involves the formation of covalent bonds between polymer chains to create a three-dimensional network, which enhances the mechanical stability of the material. researchgate.net The sulfonic acid group (-SO3H) is a strong acid and can act as a catalyst in certain reactions. For instance, sulfonic acid groups anchored on polymer supports are effective catalysts for esterification reactions, which can be a pathway for crosslinking if a polymer contains both hydroxyl and carboxylic acid functionalities. researchgate.net
In the context of polymers like hydroxyl-terminated poly(dimethylsiloxane), the sodium salt of this compound has been used to study the crosslinking mechanism in emulsion systems. sigmaaldrich.comchemicalbook.com The presence of the surfactant can influence the reaction environment and the accessibility of functional groups. Furthermore, in some systems, functional groups on polymers can be made to react with each other to form crosslinks. For example, the carbonyl groups in poly(ether ether ketone) can be reduced to hydroxyl groups, which can then react to form ether crosslinks between polymer chains. researchgate.net While not a direct crosslinker, the presence of a sulfonic acid-containing molecule could potentially influence the pH and catalytic environment for such reactions. The type and amount of crosslinking agent have a decisive influence on the structure and properties of the resulting polymer network. mdpi.com
Modification of Polyelectrolytes through Hydrophobic Grafting
Hydrophobic modification of polyelectrolytes is a strategy to create amphiphilic polymers with unique self-assembling and interfacial properties. nih.gov This can be achieved by attaching hydrophobic side chains to a charged polymer backbone. researchgate.net A molecule like this compound, with its long hexadecyl tail, is a prime candidate for inducing hydrophobic associations with polyelectrolytes.
The interaction can be non-covalent, where the hydrophobic tails of the surfactant molecules associate with hydrophobic domains on the polyelectrolyte or form micelle-like aggregates along the polymer chain. mdpi.com This process is driven by the release of water molecules from the hydrophobic surfaces, leading to an increase in entropy. osti.gov These interactions can significantly alter the solution properties of the polyelectrolyte, leading to changes in viscosity, solubility, and the ability to solubilize hydrophobic substances. nih.gov
A more permanent modification involves the covalent grafting of hydrophobic moieties onto the polyelectrolyte backbone. While direct grafting of this compound would require a reactive group on its alkyl chain, the principles of hydrophobic grafting are relevant. Such modifications create what are known as hydrophobically decorated polyelectrolytes (HD-PEs). The self-assembly of these HD-PEs in aqueous solutions is influenced by the length and number of the hydrophobic side chains, as well as the charge density of the polyelectrolyte backbone. nih.gov These modified polyelectrolytes can exhibit enhanced surface activity and are used in applications such as stabilization of emulsions and foams, and as rheology modifiers. researchgate.net
Interaction with Elastomers (e.g., XNBR)
Carboxylated nitrile butadiene rubber (XNBR) is an elastomer that contains carboxylic acid groups along its polymer chains. researchgate.net These carboxyl groups provide sites for ionic crosslinking, in addition to the conventional sulfur vulcanization of the double bonds in the butadiene units. researchgate.net Ionic crosslinking often involves the use of metal oxides, such as zinc oxide, where the divalent metal ions form ionic bridges between the carboxylate groups on different polymer chains. researchgate.net
In composites of XNBR, the interface between the rubber matrix and any fillers is crucial for the material's performance. The amphiphilic nature of this compound could allow it to act as a compatibilizer or dispersing agent for fillers within the XNBR matrix. The polar sulfonate head could interact with polar fillers, while the non-polar tail interacts with the rubber, improving the dispersion of the filler and enhancing the mechanical properties of the composite. researchgate.net The table below outlines the potential interactions of this compound with macromolecular systems.
| Macromolecular System | Type of Interaction | Potential Role of this compound |
| Emulsion Polymerization | Electrostatic and Hydrophobic | Emulsifier, Micelle Former, Particle Stabilizer pcc.eupcimag.com |
| Polymer Crosslinking | Catalytic/Environmental | May influence crosslinking environment (e.g., pH). researchgate.net |
| Polyelectrolytes | Hydrophobic and Electrostatic | Non-covalent modifier, inducing self-assembly. mdpi.comnih.gov |
| Elastomers (XNBR) | Ionic and Physical | Modifier of ionic crosslinking, Physical crosslinker, Compatibilizer. researchgate.netnih.gov |
Protein-Surfactant Binding Mechanisms
The interaction between this compound and proteins is exemplified by its binding to Adipocyte Lipid-Binding Protein (ALBP), a 14.6-kDa polypeptide involved in the intracellular transport of fatty acids nih.gov. As an anionic surfactant, this compound can occupy specific binding sites within proteins, often mimicking the behavior of natural ligands. Studies on ALBP reveal that the binding of surfactant molecules like this compound is a complex process influenced by both the hydrophobic tail and the polar headgroup of the surfactant.
Influence on Protein Conformation and Stability
The binding of this compound can significantly influence the conformation and stability of proteins. X-ray crystallographic studies of its complex with Adipocyte Lipid-Binding Protein (ALBP) provide detailed insights into these structural changes. The study determined the structure of ALBP in complex with this compound and compared it to the protein bound with its natural fatty acid analog, palmitate nih.gov.
Despite the sp3 geometry of the sulfonic acid headgroup, it was found to occupy the same binding site as the planar carboxylate group of the natural fatty acid nih.gov. This indicates a degree of conformational flexibility within the protein's binding cavity that allows it to accommodate ligands with different headgroup geometries. The binding event also leads to the formation of a structured network of 10 internalized water molecules, creating a "hydrophobic hydration region" within the cavity nih.gov. This ordered arrangement of water molecules is a key feature contributing to the stability of the holo-protein (ligand-bound) form.
| Parameter | Value | Reference |
|---|---|---|
| Protein | Adipocyte Lipid-Binding Protein (ALBP) | nih.gov |
| Ligand | This compound | nih.gov |
| Resolution | 1.6 Å | nih.gov |
| R-factor | ~20% | nih.gov |
Selective Protein Separation Methodologies
This compound and its sodium salt are utilized in analytical chemistry as ion-pairing reagents for the selective separation of proteins and peptides lichrom.com. These methodologies are particularly prominent in high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE) lichrom.com.
Similarly, in capillary electrophoresis, this compound can be used as a background electrolyte additive to modify the charge and mobility of peptides, enabling high-resolution separations lichrom.comnih.gov.
Metal Ion Complexation and Binding
A complex ion is a species formed between a central metal ion and one or more surrounding molecules or ions, known as ligands, which contain at least one lone pair of electrons libretexts.orgchemguide.co.uk. The formation of these complexes is a result of a Lewis acid-base interaction, where the positively charged metal ion acts as the Lewis acid and the ligand acts as the Lewis base libretexts.org. The equilibrium constant for the formation of a complex ion is known as the formation constant or stability constant (Kf), with larger values indicating a more stable complex libretexts.orgscribd.comscispace.com.
While sulfonic acids, in general, can interact with metal ions, detailed studies and specific stability constant data for the complexation and binding of this compound with various metal ions are not extensively documented in the available literature. The formation of such complexes would likely involve the sulfonate group acting as a ligand, donating its lone pair of electrons to a central metal ion. However, specific research delineating the stoichiometry, stability, and structure of these potential complexes is limited.
Interactions with Dyes and Analytical Reagents
This compound, typically as its sodium salt, interacts with certain dyes and analytical reagents, a property that is exploited for its quantitative analysis lichrom.com. A notable example is the spectrophotometric method for the determination of this anionic surfactant lichrom.com.
This method is based on the formation of an ion associate between the 1-hexadecanesulfonate anion and an anionic sulphonephthalein dye, such as Bromophenol Blue lichrom.comnih.gov. In acidic solutions, the electrostatic interaction between the surfactant and the dye forms a complex nih.gov. This interaction can be further utilized by introducing chitosan (B1678972), a biopolymer lichrom.comnih.gov. The ion associate formed by the surfactant and the dye is incorporated into a precipitate of chitosan lichrom.com. The resulting complex can then be quantified using spectrophotometry, providing a sensitive method for determining the concentration of the surfactant.
| Interacting Species | Methodology | Principle of Interaction | Reference |
|---|---|---|---|
| Sulphonephthalein Dyes (e.g., Bromophenol Blue) | Spectrophotometry | Formation of an ion associate with the anionic dye. | lichrom.com |
| Chitosan | Spectrophotometry / Precipitation | Incorporation of the surfactant-dye ion associate into a chitosan precipitate. | lichrom.com |
| Peptides / Proteins | HPLC / Capillary Electrophoresis | Acts as an ion-pairing reagent, forming a neutral, hydrophobic complex with charged analytes. | lichrom.comitwreagents.com |
Advanced Analytical and Characterization Techniques in 1 Hexadecanesulfonic Acid Research
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for elucidating the structural and behavioral characteristics of 1-Hexadecanesulfonic acid. They offer non-destructive and highly sensitive means of investigation.
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful surface-sensitive technique for in-situ investigations of the solid-liquid interface. rsc.orgysu.amrsc.org This method is particularly valuable for studying the adsorption behavior of surfactants like this compound onto various surfaces. The principle of ATR-FTIR involves an infrared beam that is totally internally reflected within a high-refractive-index crystal. This creates an evanescent wave that penetrates a short distance into the sample in contact with the crystal, allowing for the acquisition of an infrared spectrum of the interfacial region. ysu.amrsc.org
In the context of this compound, ATR-FTIR can provide molecular-level information about its orientation and conformation upon adsorption. By analyzing the vibrational modes of the sulfonate headgroup and the alkyl chain, researchers can deduce the nature of the interaction between the surfactant and the solid surface. For instance, shifts in the symmetric and asymmetric stretching frequencies of the SO₃⁻ group can indicate the formation of surface complexes or changes in the local environment of the headgroup. This technique has been successfully applied to study the adsorption of similar long-chain alkylbenzene sulfonates on various materials. whiterose.ac.uk The ability to perform these measurements in aqueous environments makes ATR-FTIR an invaluable tool for understanding the interfacial behavior of this compound in relevant systems. rsc.orgresearchgate.net
Key Information from ATR-FTIR Interfacial Studies:
| Parameter | Information Gained |
|---|---|
| Vibrational Frequencies | Identification of functional groups at the interface. |
| Peak Intensity | Quantitative information about the amount of adsorbed surfactant. |
| Peak Shifts | Insights into the nature of interaction and bonding with the surface. |
| Dichroic Ratio | Determination of the orientation of the adsorbed molecules. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for investigating the self-organization of surfactants like this compound into micelles and other aggregates in solution. pku.edu.cnresearchgate.netmdpi.com ¹H NMR is particularly useful for monitoring the changes in the chemical environment of the surfactant molecules as they transition from monomers to aggregates. pku.edu.cn
The formation of micelles is accompanied by distinct changes in the chemical shifts (δ) of the protons along the alkyl chain and near the sulfonate headgroup. pku.edu.cn Protons in the hydrophobic core of the micelle experience a different magnetic environment compared to those of the free monomers in the bulk solution, leading to a shift in their resonance frequencies. By plotting the chemical shift of specific protons as a function of surfactant concentration, the critical micelle concentration (CMC) can be accurately determined. mdpi.com
Furthermore, NMR self-diffusion experiments, such as Pulsed-Field Gradient (PFG) NMR, can provide valuable information on the size and shape of the micelles. pku.edu.cnmdpi.com The diffusion coefficient of the micelles is significantly smaller than that of the monomers, and this difference can be used to characterize the aggregation state. pku.edu.cn These studies have shown that as surfactant concentration increases, micelles can transform from spherical to ellipsoidal or rod-like structures. pku.edu.cn
Typical ¹H NMR Observables in Micellization Studies:
| Observable | Significance |
|---|---|
| Chemical Shift (δ) | Indicates changes in the local chemical environment upon micellization; used to determine CMC. |
| Signal Broadening | Reflects reduced molecular motion within the micellar structure. |
| Self-Diffusion Coefficients (D) | Provides information on the size and shape of the aggregates. pku.edu.cnmdpi.com |
| Nuclear Overhauser Effect (NOE) | Gives insights into the spatial proximity of different parts of the surfactant molecules within the micelle. |
Spectrophotometry offers a simple, rapid, and cost-effective approach for the quantitative determination of anionic surfactants, including this compound. nih.govniscpr.res.in These methods are typically based on the formation of an ion-association complex between the anionic surfactant and a cationic dye. niscpr.res.in
One common method involves the use of a cationic dye such as Brilliant Green or Acridine Orange. nih.govniscpr.res.in In an acidic medium, the anionic 1-Hexadecanesulfonate forms a colored ion-pair complex with the cationic dye. This complex can be extracted into an organic solvent like toluene, and the absorbance of the organic phase is measured at the maximum wavelength (λmax) of the complex. niscpr.res.in The absorbance is directly proportional to the concentration of the anionic surfactant.
Another established spectrophotometric method for the determination of this compound sodium salt involves the formation of an ion associate with an anionic sulphonephthalein dye, which is then incorporated into a precipitate of chitosan (B1678972). lichrom.comchemicalbook.comsigmaaldrich.com The amount of surfactant can be quantified by measuring the color intensity of the resulting complex. These methods, while sometimes less specific than chromatographic techniques, are highly suitable for routine analysis and screening purposes. nih.gov
Comparison of Spectrophotometric Methods:
| Method | Principle | Advantages |
|---|---|---|
| Cationic Dye Ion-Pair Extraction | Formation of a colored complex with a cationic dye, followed by extraction and absorbance measurement. niscpr.res.in | Simple, rapid, and sensitive. niscpr.res.in |
| Chitosan Precipitation | Formation of an ion associate with an anionic dye and subsequent precipitation with chitosan. lichrom.comchemicalbook.comsigmaaldrich.com | Good for separating the complex from the solution. |
Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and quantification of this compound, especially in complex mixtures.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile surfactants like this compound. americanlaboratory.com Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation, typically employing a non-polar stationary phase (e.g., C8 or C18) and a polar mobile phase. nih.gov
Due to the ionic nature of this compound, ion-pair chromatography is often utilized to enhance retention and improve peak shape. itwreagents.comresearchgate.netsolumetrics.co.uk This technique involves the addition of an ion-pairing reagent, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium), to the mobile phase. researchgate.nettcichemicals.com The ion-pairing reagent forms a neutral, hydrophobic complex with the anionic sulfonate, which can then be effectively separated on the reversed-phase column. spectrumchemical.comtechnologynetworks.com
The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control the pH. chromatographyonline.comnih.gov Detection of this compound, which lacks a strong UV chromophore, can be achieved through various means. Indirect photometric detection (IPD) is one approach, where a UV-absorbing ion-pairing reagent is used, and the analyte is detected as a decrease in the baseline absorbance. nih.gov Other detection methods include evaporative light scattering detection (ELSD) and mass spectrometry (MS). thermofisher.com
Typical RP-HPLC Parameters for Anionic Surfactant Analysis:
| Parameter | Description |
|---|---|
| Stationary Phase | C8 or C18 silica-based columns. nih.gov |
| Mobile Phase | Acetonitrile/water or Methanol/water gradients. chromatographyonline.com |
| Ion-Pair Reagent | Quaternary ammonium salts (e.g., tetrabutylammonium). researchgate.nettcichemicals.com |
| Detector | UV (indirect), ELSD, MS. nih.govthermofisher.com |
High-Performance Capillary Electrophoresis (HPCE), also known as Capillary Electrophoresis (CE), is a high-resolution separation technique that has been successfully applied to the analysis of surfactants. nih.govusp.org Separation in HPCE is based on the differential migration of charged analytes in an electric field within a narrow-bore capillary. usp.org
For anionic surfactants like this compound, methods such as capillary zone electrophoresis (CZE) are employed. acs.org The separation can be influenced by various factors, including the composition and pH of the background electrolyte (BGE), and the use of buffer additives. nih.govacs.org For instance, the type of buffer cation (monovalent vs. divalent) can significantly affect the migration time and resolution of sulfonate and sulfate (B86663) surfactants. acs.org
Nonaqueous capillary electrophoresis (NACE) has also been investigated for the separation of linear alkylbenzene sulfonates, where the use of alkylammonium salts in an ethanol-based buffer allows for the separation of homologues. nih.gov Detection in HPCE is commonly performed using direct or indirect UV detection. acs.org this compound sodium salt has also been used as a component in HPCE analysis of other molecules, such as peptides. lichrom.com Although not as widespread as HPLC for routine surfactant analysis, HPCE offers advantages in terms of high efficiency, short analysis times, and small sample volume requirements. nih.gov
Key Aspects of HPCE for Surfactant Analysis:
| Feature | Relevance to this compound Analysis |
|---|---|
| Separation Principle | Based on electrophoretic mobility in an electric field. usp.org |
| Methodologies | Capillary Zone Electrophoresis (CZE), Nonaqueous Capillary Electrophoresis (NACE). acs.orgnih.gov |
| Influencing Factors | Background electrolyte composition, pH, buffer additives. nih.govacs.org |
| Detection | Direct or indirect UV detection. acs.org |
Structural Analysis Techniques
Advanced structural analysis techniques are indispensable for elucidating the intricate molecular interactions and supramolecular assemblies of this compound. These methods provide high-resolution insights into its binding mechanisms and the architecture of its self-assembled structures, which are crucial for understanding its functional properties.
X-ray Crystallography for Molecular Binding Site Characterization
X-ray crystallography stands as a powerful tool for determining the three-dimensional structure of molecules at atomic resolution, offering unparalleled insights into the binding of this compound to proteins. This technique has been instrumental in characterizing the precise interactions between this compound and its binding partners.
A notable example is the study of adipocyte lipid-binding protein (ALBP), a 14.6-kDa polypeptide involved in the intracellular transport of fatty acids. The crystal structure of ALBP in complex with this compound has been determined to a resolution of 1.6 Å, providing a detailed view of the binding site. researchgate.net The refined crystallographic model, with an R-factor of approximately 20%, reveals that the sulfonate headgroup of this compound occupies the same binding pocket as the carboxylate group of natural fatty acids like palmitate. researchgate.net This is significant because the sulfonic acid headgroup has a tetrahedral (sp³) geometry, unlike the planar (sp²) geometry of a carboxylate group. researchgate.net
The crystallographic data further highlights the critical role of water molecules in the binding cavity. A network of ten internalized water molecules is observed, forming a "hydrophobic hydration" region that helps to accommodate the ligand. researchgate.net Many of these water molecule binding sites are conserved between the protein with and without the bound ligand, indicating their structural importance. researchgate.net These findings demonstrate the versatility of intracellular lipid-binding proteins in accommodating a broader range of lipid-like molecules than previously understood and underscore the importance of ordered water molecules within the binding cavity. researchgate.net
Crystallographic Data for Adipocyte Lipid-Binding Protein (ALBP) in Complex with this compound
| Parameter | Value | Significance |
|---|---|---|
| Resolution | 1.6 Å | Provides a highly detailed, atomic-level view of the binding interaction. |
| R-factor | ~20% | Indicates a good fit between the crystallographic model and the experimental X-ray diffraction data. |
| Ligand Headgroup Geometry | sp³ (tetrahedral) | Demonstrates the binding site's ability to accommodate non-traditional lipid headgroup geometries. |
| Key Finding | Sulfonate headgroup occupies the same site as a carboxylate headgroup. | Highlights the flexibility of the protein's binding pocket. |
| Role of Water | A network of 10 internalized water molecules forms a hydrophobic hydration region. | Emphasizes the contribution of ordered water to ligand binding and stabilization. |
Microscopic Imaging for Supramolecular Structures
Information regarding the specific use of microscopic imaging techniques for the characterization of supramolecular structures formed by this compound is not available in the provided search results.
Applications of 1 Hexadecanesulfonic Acid in Materials Science and Chemical Engineering
Polymer Science and Technology
In the realm of polymer science, 1-Hexadecanesulfonic acid and its derivatives serve as critical components in the synthesis and modification of polymeric materials. Their roles range from enabling polymerization in emulsion systems to participating in the formation of complex polymer networks.
Emulsifier in Advanced Polymerization Techniques
This compound sodium salt is utilized as an emulsifier in specialized polymerization processes. sigmaaldrich.comchemicalbook.comlichrom.com A notable example is in reverse iodine transfer polymerization (RITP), a controlled radical polymerization technique. Specifically, it has been successfully employed as an emulsifier for the RITP-emulsion polymerization of styrene (B11656). sigmaaldrich.comlichrom.com In this process, the polymerization of styrene is carried out in an emulsion system at 80°C, initiated by potassium persulfate in the presence of molecular iodine, with 1-hexadecanesulfonate acting as the stabilizing agent for the polymer particles formed. sigmaaldrich.com
The function of this compound sodium salt in this context is to stabilize the monomer droplets and the resulting polymer particles in the aqueous phase, preventing their coalescence and allowing for the formation of a stable latex. As an anionic surfactant, it adsorbs at the oil-water interface, reducing interfacial tension and imparting electrostatic stability to the colloidal system.
Role in Polymer Network Formation and Crosslinking
This compound sodium salt has been instrumental in the study of crosslinking mechanisms for certain polymers, particularly hydroxyl-terminated poly(dimethylsiloxane) (PDMS). sigmaaldrich.comchemicalbook.comlichrom.com Research by Gao et al. has explored surfactant-mediated crosslinking of PDMS as a pharmaceutically acceptable alternative to conventional methods that may use platinum or tin catalysts. nih.gov In these studies, surfactants like sodium dodecyl sulfate (B86663) (SDS) were used to assist the crosslinking reaction between PDMS and tetraethyl orthosilicate (B98303) (TEOS). nih.gov While the specific articles frequently cite the use of this compound sodium salt in the study of these mechanisms, detailed descriptions in the available literature primarily focus on similar surfactants like SDS. sigmaaldrich.comchemicalbook.comlichrom.comnih.govresearchgate.netsigmaaldrich.com The general principle involves the surfactant facilitating the emulsification of the siloxane precursors, enabling the crosslinking reaction to proceed in an aqueous emulsion, which is particularly relevant for applications like controlled-release drug coatings. nih.gov
Integration into Polymeric Composites and Nanocomposites
Surface and Colloid Science
The fundamental properties of this compound as a surface-active agent are central to its applications in surface and colloid science, where it is used to control the stability of multiphase systems.
Emulsion and Dispersion Stabilization
As an anionic surfactant, this compound sodium salt is effective in stabilizing oil-in-water emulsions and other dispersions. sigmaaldrich.comchemicalbook.commedchemexpress.com Its ability to reduce the surface tension at the interface between two immiscible liquids is a key characteristic of surfactants. wikipedia.orgnih.gov When introduced into an oil-water system, the hydrophobic hexadecyl tail orients itself into the oil phase, while the hydrophilic sulfonate headgroup remains in the aqueous phase. This arrangement lowers the interfacial energy and facilitates the formation of a stable emulsion.
A critical parameter for surfactant effectiveness is the Critical Micelle Concentration (CMC), the concentration above which surfactant molecules aggregate to form micelles. wikipedia.org Below the CMC, surfactants primarily populate the interface, leading to a significant reduction in surface tension. wikipedia.org Once the CMC is reached, the surface tension remains relatively constant with further increases in surfactant concentration. wikipedia.org While specific experimental data for the CMC of this compound was not found in the reviewed literature, the table below provides CMC values for structurally similar anionic surfactants to illustrate the expected range.
Critical Micelle Concentration (CMC) of Similar Anionic Surfactants
| Surfactant | Chemical Formula | CMC (mol/L) in Water at 25°C |
|---|---|---|
| Sodium Dodecyl Sulfate | C12H25SO4Na | 8.3 x 10-3 |
| Sodium Tetradecyl Sulfate | C14H29SO4Na | 2.1 x 10-3 |
| Sodium Octyl Sulfate | C8H17SO4Na | 1.3 x 10-1 |
Data sourced from general chemical reference literature. wikipedia.org The CMC is influenced by the length of the alkyl chain; longer chains generally lead to lower CMC values.
Development of Ion-Selective Electrodes
Based on the available scientific literature, there is no direct evidence to suggest the application of this compound as an ionophore or a key membrane component in the development of ion-selective electrodes (ISEs). The design of ISEs for anionic surfactants typically involves the use of specific ionophores, which are molecules that can reversibly bind the target ion, within a polymeric membrane. nih.gov For instance, certain cyclam derivatives have been used as carriers in PVC-based membranes for the selective detection of dodecyl sulfate. nih.gov While long-chain alkyl groups are a feature of some molecules used in ISEs to ensure their retention within the membrane, the specific use of this compound for this purpose has not been documented in the reviewed sources.
Formulation Science (Non-Clinical Focus)
In the realm of formulation science, this compound and its salts are valued for their ability to modify the properties of liquid systems, particularly in the dispersion and solubilization of otherwise immiscible components.
Enhancement of Hydrophobic Compound Solubility in Aqueous Systems
One of the primary applications of this compound as a surfactant is to increase the solubility of hydrophobic (water-insoluble) compounds in aqueous systems. This is achieved through a process known as micellar solubilization. Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core, formed by the long alkyl chains, and a hydrophilic shell, composed of the sulfonate head groups.
Properties of Anionic Surfactants in Aqueous Solutions
| Surfactant | Chain Length | Critical Micelle Concentration (CMC) in Water |
|---|---|---|
| Sodium Dodecyl Sulfate (SDS) | C12 | 8.3 mM |
| Sodium Tetradecyl Sulfate | C14 | 2.1 mM |
| Sodium Hexadecyl Sulfate | C16 | ~0.5 mM (estimated) |
Note: The CMC value for sodium hexadecyl sulfate is an approximation based on trends for similar anionic surfactants, as a precise experimental value for this compound was not found in the available literature.
Role in Advanced Industrial Formulations (e.g., paints, coatings)
In the paints and coatings industry, long-chain alkyl sulfonates like this compound can function as effective wetting and dispersing agents. fineotex.comspecialchem.com For a coating to perform correctly, solid components such as pigments and fillers must be uniformly dispersed and stabilized within the liquid binder. fineotex.com
As a wetting agent, this compound reduces the surface tension of the liquid formulation, allowing it to spread more easily over the surfaces of pigment particles. fineotex.comspecialchem.com This initial wetting is a critical step in the dispersion process. Subsequently, as a dispersing agent, the surfactant adsorbs onto the surface of the pigment particles. The hydrophilic sulfonate groups then extend into the aqueous medium, creating a repulsive electrostatic barrier that prevents the particles from re-agglomerating, a phenomenon known as flocculation. pcc.eu This stabilization of the pigment dispersion is crucial for achieving desired coating properties such as color strength, gloss, and stability. researchgate.net While specific formulations are often proprietary, the use of anionic surfactants is a common practice in the production of architectural and industrial coatings. specialchem.compcimag.com
Industrial Chemical Synthesis and Process Optimization
The chemical structure of this compound lends itself to applications in industrial chemical synthesis, both as a catalyst and as a process aid.
Long-chain sulfonic acids have been investigated as catalysts in various organic reactions, most notably in esterification. icm.edu.plscielo.brmdpi.comcsic.esresearchgate.net For example, the esterification of long-chain fatty acids, such as oleic acid, with alcohols is a key reaction in the production of biofuels and lubricants. scielo.brmdpi.comcsic.esresearchgate.net In these reactions, the sulfonic acid group provides the necessary acidic protons to catalyze the reaction, while the long alkyl chain can enhance the solubility of the catalyst in the nonpolar reaction medium, improving reaction efficiency. mdpi.com
Furthermore, as a surfactant, sodium hexadecanesulfonate can act as a phase-transfer catalyst (PTC). nih.govijirset.comphasetransfer.comspcmc.ac.inoperachem.com In many industrial processes, reactants are present in two immiscible phases, such as an aqueous phase and an organic phase. ijirset.comoperachem.com The reaction rate is often limited by the slow diffusion of reactants across the phase boundary. A phase-transfer catalyst facilitates the transport of a reactant from one phase to another where the reaction can occur more readily. ijirset.comoperachem.com For instance, in nucleophilic substitution reactions, an anionic nucleophile can be transported from the aqueous phase into the organic phase by forming an ion pair with the cation of the surfactant. nih.govijirset.comspcmc.ac.inoperachem.com The long alkyl chain of the hexadecanesulfonate anion would then reside in the organic phase, allowing the reaction to proceed.
Potential Catalytic Applications of Long-Chain Sulfonic Acids
| Reaction Type | Role of Sulfonic Acid | Potential Advantage |
|---|---|---|
| Esterification of Fatty Acids | Acid Catalyst | Enhanced solubility in nonpolar reactants. |
| Nucleophilic Substitution (Two-Phase System) | Phase-Transfer Catalyst | Facilitates transport of anionic reactants across phase boundaries. |
Application in Photographic Materials Manufacturing
The production of photographic materials involves the preparation of a stable emulsion of silver halide crystals in a gelatin matrix. aps.org The size and shape, or "habit," of these crystals are critical factors that determine the photographic properties of the final film or paper, such as its sensitivity to light (speed), contrast, and graininess. aps.orgkoreascience.kr
Anionic surfactants play a crucial role in the manufacturing of these emulsions. nih.govcrimsonpublishers.comresearchgate.netresearchgate.net During the precipitation of silver halide crystals, surfactants can be used to control the crystal growth and prevent the crystals from clumping together. koreascience.kr The surfactant molecules adsorb to the surface of the growing crystals, and by selectively binding to certain crystal faces, they can influence the final shape of the crystal. rsc.orgnih.gov While specific details on the use of this compound are not widely published, the general principles of using anionic surfactants to stabilize photographic emulsions are well-established. nih.govcrimsonpublishers.comresearchgate.netresearchgate.net Their ability to stabilize the dispersion of silver halide crystals in the gelatin solution is essential for producing high-quality, consistent photographic materials. aps.org
Theoretical and Computational Investigations of 1 Hexadecanesulfonic Acid
Modeling of Phase Behavior and Phase Equilibria
The phase behavior of 1-hexadecanesulfonic acid, particularly in aqueous systems, is crucial for its application as a surfactant. Computational models are employed to predict and understand the formation of different phases (e.g., liquid, solid, liquid crystal) and the conditions under which they coexist in equilibrium.
Research on the this compound-water system has revealed a complex phase diagram. amanote.com Modeling of such systems often involves constructing phase diagrams based on experimental data and theoretical principles to map out regions of stability for various phases as a function of temperature and composition. For instance, in analogous systems like sodium dodecyl sulphate mixed with hexadecanoic acid and water, distinct areas of lamellar and hexagonal mesophases have been computationally and experimentally defined. rsc.org These models help in understanding the transitions between isotropic solutions, liquid crystalline phases, and solid precipitates.
Equilibrium distribution models, which are based on principles of hydrophobic partitioning, can also be applied to predict the distribution of sulfonic acids between different phases, such as sediment and water or within biological systems. nih.gov These models are vital for predicting the environmental fate and behavior of such compounds.
| Phase Type | Description | Typical Composition Range (Example) |
|---|---|---|
| Isotropic Solution (L1) | A clear, single-phase liquid solution. | High water content, low surfactant/acid content. |
| Lamellar Mesophase (Lα) | A liquid crystalline phase with molecules arranged in bilayers. | Intermediate concentrations of all three components. |
| Hexagonal Mesophase (H1) | A liquid crystalline phase with cylindrical aggregates arranged in a hexagonal lattice. | Higher surfactant/acid to water ratio compared to lamellar phase. |
| Solid Phases | Crystalline or amorphous solid states of the components. | Very high concentrations of surfactant and/or acid. |
Computational Studies on Surfactant Self-Assembly and Micellization
The defining characteristic of surfactants like this compound is their ability to self-assemble into aggregates such as micelles in a solvent. Computational studies are essential for elucidating the thermodynamic driving forces and molecular mechanisms behind this process.
The formation of micelles is governed by a delicate balance of forces, including the hydrophobic effect, which drives the hexadecyl tails away from water, and the electrostatic repulsion between the negatively charged sulfonate headgroups. Molecular thermodynamic theories are used to predict the critical micelle concentration (CMC), which is the concentration at which micelles begin to form. nih.govwikipedia.org These models calculate the Gibbs free energy of micellization (ΔG°m), which quantifies the spontaneity of the process. researchgate.net The process is typically favored by a positive entropy change (ΔS°m) due to the release of ordered water molecules from around the hydrophobic tails, and the enthalpy change (ΔH°m) reflects the energetic changes in molecular interactions. ijert.org
Coarse-grained simulation techniques, such as dissipative particle dynamics (DPD), are particularly useful for studying self-assembly because they allow for the simulation of larger systems over longer timescales than are accessible with fully atomistic methods. frontiersin.orgresearchgate.net These simulations can predict the CMC and the morphology (e.g., spherical, wormlike) of the resulting aggregates under various conditions. clausiuspress.com
| Thermodynamic Parameter | Symbol | Significance | Typical Value/Trend |
|---|---|---|---|
| Gibbs Free Energy of Micellization | ΔG°m | Indicates the spontaneity of micelle formation. | Negative; becomes more negative with increasing temperature. |
| Enthalpy of Micellization | ΔH°m | Heat absorbed or released during micellization. | Negative, indicating an exothermic process. |
| Entropy of Micellization | ΔS°m | Change in randomness or disorder. | Positive; the main driving force for micellization (hydrophobic effect). |
| Critical Micelle Concentration | CMC | Concentration at which micelles start to form. | Increases with temperature in the presence of co-solvents. |
Molecular Dynamics Simulations of Interfacial Adsorption
Molecular dynamics (MD) simulations are a powerful computational method used to study the behavior of atoms and molecules over time. For this compound, MD simulations provide detailed insights into how individual molecules adsorb and arrange themselves at interfaces, such as the air-water or oil-water interface. nih.gov
In a typical MD simulation of an interfacial system, a simulation box is constructed containing distinct layers of the two phases (e.g., water and oil) with surfactant molecules initially placed at the interface or dispersed in the aqueous phase. nih.govnih.gov The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom.
These simulations reveal key properties of the adsorbed surfactant monolayer:
Interfacial Tension (IFT): MD simulations can calculate the reduction in IFT caused by the surfactant, a primary measure of its efficiency. nih.govacs.org
Molecular Orientation: They show how the surfactant molecules are oriented, typically with the hydrophilic sulfonate headgroup anchored in the water phase and the hydrophobic hexadecyl tail extending into the air or oil phase. mdpi.comnih.gov
Packing and Interfacial Thickness: The simulations provide data on how tightly the surfactant molecules pack at the interface and the thickness of the interfacial layer. A more compact packing generally leads to a greater reduction in IFT. acs.orgacs.org
Solvation and Counterion Binding: MD studies can characterize the hydration shell around the sulfonate headgroup and the distribution of counter-ions (like Na⁺) near the charged interface. nih.gov
For example, simulations of alkyl benzene (B151609) sulfonates with a C16 backbone at a decane-water interface showed that the molecular architecture significantly affects packing and the stability of the interface. acs.orgresearchgate.net Such studies are crucial for designing surfactants with optimal performance for applications like enhanced oil recovery. researchgate.net
| Parameter/Output | Description | Example Finding |
|---|---|---|
| Simulation Time | The duration of the simulation to allow the system to reach equilibrium. | Typically several nanoseconds (ns). |
| Force Field | A set of parameters describing the potential energy of the system. | Often a combination of all-atom (for headgroup) and united-atom (for tail) models. |
| Interface Formation Energy (IFE) | A measure of the stability of the surfactant-mediated interface. | The lowest IFE indicates the most stable interface configuration. |
| Interfacial Thickness | The width of the transition zone between the bulk oil and water phases. | A larger thickness often correlates with lower interfacial tension. |
| Density Profile | The distribution of different components (water, oil, surfactant) along the axis perpendicular to the interface. | Shows clear separation of phases and location of surfactant monolayer. |
Quantum Chemical Calculations for Structure-Function Relationships
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. up.ac.za These methods provide a fundamental understanding of how the molecular geometry and charge distribution of this compound relate to its function as a surfactant. researchgate.net
DFT calculations can determine:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms in the molecule, including bond lengths and angles. researchgate.net
Charge Distribution: The partial atomic charges on each atom, calculated using methods like Mulliken population analysis. This is crucial for understanding electrostatic interactions, particularly of the polar sulfonate headgroup with water molecules and counter-ions. up.ac.za
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the electron density surface, which identifies the positive and negative regions of the molecule and predicts sites for electrophilic and nucleophilic attack.
Interaction Energies: DFT can be used to calculate the binding energy between the surfactant headgroup and surrounding water molecules or counter-ions, providing insight into the strength of these interactions. rsc.orgresearchgate.net
| Calculated Property | Method/Basis Set (Example) | Significance |
|---|---|---|
| Optimized Geometry | B3LYP/6-311+G | Provides accurate bond lengths, angles, and dihedral angles. |
| Mulliken Atomic Charges | B3LYP/6-311+G | Reveals the charge distribution, highlighting the polar nature of the sulfonate headgroup. |
| Dipole Moment | DFT Calculation | Quantifies the overall polarity of the molecule; influenced by the solvent environment. |
| HOMO-LUMO Energy Gap (ΔE) | DFT Calculation | Relates to the chemical stability and reactivity of the molecule. |
| Binding Energy (Ebind) | DFT Calculation | Calculates the strength of interaction with other molecules, such as water (hydration). |
Environmental Disposition and Research Considerations Non Toxicology
Environmental Fate and Dispersion Studies
The environmental fate of 1-hexadecanesulfonic acid is governed by its physicochemical properties as a long-chain alkanesulfonic acid. As a strong acid, it will fully dissociate in aqueous environments into a hexadecylsulfonate anion and a proton. nih.gov Its environmental behavior is therefore determined by this anionic surfactant form.
The long C16 alkyl chain imparts significant hydrophobicity to the molecule, suggesting a tendency to partition from water to organic phases. This behavior is analogous to other long-chain surfactants, which are known to sorb to sludge, soils, and sediments. nih.gov While specific studies on this compound are limited, the behavior of similar linear alkylbenzene sulfonates (LAS) indicates that sorption to particulate matter is a key dispersion mechanism, limiting its mobility in the water column but leading to accumulation in sediments. nih.gov
Unlike perfluorinated sulfonic acids, which are highly persistent due to the strength of the carbon-fluorine bond, the simple alkyl structure of this compound is more susceptible to degradation. epa.gov Its potential for bioaccumulation is considered low, as metabolic processes can break down the alkyl chain, a key factor that differentiates it from more persistent fluorinated compounds. regulations.gov The metabolism of C12-16 alkyl sulfonates is a recognized pathway that limits their bioaccumulation potential. regulations.gov
Laboratory Waste Management and Disposal Protocols
In a laboratory setting, this compound is considered suitable for drain disposal under specific, controlled conditions. vumc.orgvumc.org Institutional safety guidelines permit the disposal of aqueous solutions of this chemical into the sanitary sewer system, provided that concentration, pH, and quantity limits are strictly followed to prevent disruption of wastewater treatment processes and to ensure environmental protection. lafayette.edubsu.edumetu.edu.tr
General protocols require that the solution be of a low concentration, typically 1% or less, and neutralized to a pH between 5.0 and 9.5. vumc.orglafayette.edubsu.edu Disposal should be performed by flushing with a large excess of water, often a 100-fold excess, to ensure adequate dilution in the laboratory's plumbing and the broader sewer system. bsu.edumetu.edu.tr It is crucial that wastes containing this compound are not mixed with other hazardous materials, such as heavy metals or chlorinated solvents, which are strictly forbidden from sewer disposal. vumc.org
The following table summarizes typical institutional guidelines for the sewer disposal of this compound.
| Parameter | Guideline | Rationale |
| Concentration | Solutions of approximately 1% or less. vumc.orgvumc.org | To prevent high concentrations from acting as a shock load to the wastewater treatment plant's microbial community. |
| pH | Must be neutralized to a range of 5.0 - 9.5. vumc.orgbsu.edu | To prevent corrosion of plumbing infrastructure and to avoid altering the pH of the wastewater influent. |
| Quantity | Limited to small quantities per day (e.g., a few hundred grams or milliliters). bsu.edumetu.edu.tr | To ensure the total volume does not overwhelm the dilution capacity of the sewer system. |
| Solubility | Must be reasonably water soluble (dissolves to at least 3%). vumc.orglafayette.edu | To ensure it is transported effectively within the wastewater stream and does not deposit in pipes. |
| Flushing | Follow disposal with a 100-fold excess of water. bsu.edumetu.edu.tr | To provide immediate and thorough dilution at the point of discharge. |
Note: These are general guidelines. Laboratory personnel must always adhere to the specific protocols established by their institution's Environmental Health and Safety (EHS) office.
Biodegradation and Environmental Transformation Studies (non-toxicological endpoints)
The environmental transformation of this compound is primarily driven by microbial biodegradation. While direct studies on this specific compound are not prevalent, extensive research on its structural components—the n-hexadecane chain and the sulfonate group—provides a clear indication of its degradation pathway.
The long alkyl chain is the primary target for microbial metabolism. Studies on the biodegradation of n-hexadecane show that numerous bacterial species, including those from the genera Pseudomonas, Rhodococcus, and Acinetobacter, can effectively degrade it under both aerobic and anaerobic conditions. nih.govnih.govasm.orgmdpi.combrieflands.com The aerobic pathway typically begins with the oxidation of a terminal methyl group by an alkane hydroxylase enzyme, followed by further oxidation to a fatty acid (hexadecanoic acid) by alcohol and aldehyde dehydrogenases. nih.gov This resulting fatty acid is then mineralized through the β-oxidation pathway.
Research on linear alkylbenzene sulfonates (LAS) confirms that this process of alkyl chain degradation is applicable to sulfonated surfactants. nih.gov The biodegradation of LAS proceeds via ω-oxidation (at the terminal methyl group) and subsequent β-oxidation of the alkyl chain, leading to the formation of shorter-chain sulfophenylcarboxylic acids (SPCs). nih.gov By analogy, this compound is expected to undergo a similar process, where the hexadecyl chain is progressively shortened by microbial action. This process ultimately leads to the complete mineralization of the alkyl chain to carbon dioxide and water under aerobic conditions. asm.org
The sulfonate group (–SO3H) is highly water-soluble and resistant to cleavage until the alkyl chain has been significantly degraded. Once the carbon chain is processed, the sulfonate is released as inorganic sulfate (B86663), which is a common and readily utilized substance in natural ecosystems. The complete biodegradation of the molecule thus results in non-toxic end products.
Future Research Directions for 1 Hexadecanesulfonic Acid
Exploration of Novel Synthesis Routes with Enhanced Sustainability
Traditional methods for the sulfonation of alkanes often rely on harsh reagents like fuming sulfuric acid or sulfur trioxide, which can lead to significant waste and environmental concerns. Future research will prioritize the development of green and sustainable synthetic pathways to 1-Hexadecanesulfonic acid. These new methods aim to improve atom economy, reduce hazardous waste, and utilize more environmentally benign reagents and conditions.
Key research thrusts will include adapting modern sulfonation techniques to long-chain alkanes. One promising avenue is the use of sulfur dioxide surrogates, such as the inexpensive industrial material thiourea (B124793) dioxide, in combination with air as a green oxidant. rsc.org This approach offers a milder, one-step strategy for producing sulfonic acids from corresponding halides. rsc.org Another area of exploration involves catalytic systems that can activate the C-H bonds of hexadecane (B31444) for direct sulfonation, potentially using transition-metal catalysts or photochemistry, thereby avoiding the need for pre-functionalized starting materials. Research into solvent-free, mechanochemical processes could also provide a cost-effective and environmentally friendly alternative. rsc.org
Development of Advanced Functional Materials Based on Supramolecular Assembly
The amphiphilic nature of this compound drives its self-assembly in solution into various supramolecular structures, such as micelles, vesicles, and liquid crystals. Future research will focus on harnessing this behavior to create advanced functional materials. By controlling parameters like concentration, temperature, pH, and ionic strength, or by combining it with other molecules, novel materials with tailored properties can be designed.
A significant area of investigation will be the use of this compound assemblies as templates for synthesizing nanostructured materials. The ordered micellar or vesicular structures can act as "nanoreactors" or scaffolds for the formation of inorganic nanoparticles, mesoporous silica, or conductive polymers with controlled size and morphology. mdpi.com Furthermore, the development of "smart" materials that respond to external stimuli is a promising direction. For instance, hydrogels or emulsions stabilized by this compound could be designed to release an encapsulated active ingredient in response to a specific trigger, finding applications in drug delivery or sensor technology. nih.govbeilstein-journals.org
Integration into Emerging Nanotechnologies and Microelectromechanical Systems (MEMS)
The ability of this compound to form dense, ordered self-assembled monolayers (SAMs) on various surfaces is of great interest for nanotechnology and Microelectromechanical Systems (MEMS). Future research will explore the precise control of these monolayers to modify surface properties at the nanoscale.
In MEMS, stiction—the adhesion of moving micro-parts due to surface forces—is a major failure mechanism. SAMs of this compound can serve as anti-stiction coatings, creating a low-energy, hydrophobic surface that reduces adhesion and friction. Research is needed to optimize the deposition process of these monolayers on common MEMS materials like silicon, silicon dioxide, and metals to ensure robust and durable performance. google.com In nanotechnology, these surfactants can be used to stabilize nanoparticles in solution, preventing aggregation and controlling their interactions with biological systems or other materials. They can also function as surface modifiers in microfluidic devices to control fluid flow and prevent non-specific binding of biomolecules. lagout.org
Elucidation of Complex Multi-Component System Interactions
In most practical applications, this compound will not be used in isolation but as part of complex, multi-component formulations. A critical area for future research is to develop a fundamental understanding of its interactions with other components, such as polymers, co-surfactants, and active ingredients.
The interaction between anionic surfactants like this compound and various polymers (e.g., polyethylene (B3416737) oxide, polyvinylpyrrolidone) is of particular importance. researchgate.netinkworldmagazine.comresearchgate.net These interactions can lead to the formation of polymer-surfactant complexes that dramatically alter the solution's properties, including viscosity, surface tension, and solubilization capacity. researchgate.net Future studies should employ a combination of experimental techniques (like scattering, calorimetry, and spectroscopy) and molecular dynamics simulations to build predictive models for these systems. mdpi.com Understanding these interactions is vital for designing effective formulations in areas ranging from personal care products to enhanced oil recovery and emulsion polymerization, where this compound sodium salt is already used as an emulsifier.
Application in Green Chemistry and Sustainable Processes
The unique properties of this compound can be leveraged to advance green chemistry and create more sustainable industrial processes. A key future direction is the expanded use of this surfactant in micellar catalysis, where its micelles act as nanoreactors in aqueous media.
By carrying out organic reactions within these micelles, it is possible to replace volatile and hazardous organic solvents with water. unive.it The hydrophobic core of the micelles can solubilize non-polar reactants, increasing their local concentration and often accelerating reaction rates. ucsb.edu Future research should focus on screening a wide range of important chemical transformations (e.g., cross-coupling reactions, oxidations) in aqueous systems using this compound. rsc.org Additionally, studies should aim to develop efficient methods for product separation and the recycling of the aqueous surfactant solution, further enhancing the sustainability of the process. Another potential application is in environmentally benign cleaning formulations and in remediation processes, such as soil washing, to remove hydrophobic contaminants.
Q & A
Q. What are the recommended methods for synthesizing 1-hexadecanesulfonic acid and its sodium salt, and how can purity be validated?
Synthesis typically involves sulfonation of hexadecane using chlorosulfonic acid or sulfur trioxide, followed by neutralization with sodium hydroxide to form the sodium salt . Purification often employs recrystallization or column chromatography. Purity validation requires analytical techniques such as nuclear magnetic resonance (NMR) to confirm molecular structure (e.g., 4 stereocenters in the uridylic acid derivative, as noted in ) and high-performance liquid chromatography (HPLC) to assess impurities. For sodium salts, ion-pair chromatography with mobile phases containing alkyl sulfonates (e.g., 1-hexanesulfonic acid at pH 3.3) is effective .
Q. How do the physicochemical properties of this compound influence its solubility and stability in experimental systems?
The compound’s high hydrophobicity (LogP = 4.59 ) necessitates the use of organic solvents (e.g., acetonitrile) or surfactants for aqueous solubility. Stability is pH-dependent; acidic conditions (pH < 3) may hydrolyze sulfonic acid derivatives, while neutral to alkaline conditions preserve integrity. Thermal stability should be monitored via differential scanning calorimetry (DSC), as the boiling point and flash point are unspecified in available data .
Advanced Research Questions
Q. What strategies optimize the use of this compound derivatives in ion-pair chromatography for separating hydrophobic analytes?
Key parameters include:
- Mobile phase composition : A mix of acetonitrile/water (e.g., 40:60) with 10 mM sodium 1-hexadecanesulfonate improves retention of nonpolar compounds .
- pH adjustment : Lowering pH to 3.3 with acetic acid enhances ion-pair formation between sulfonate groups and cationic analytes .
- Column selection : Reverse-phase C18 columns are preferred due to compatibility with sulfonic acid-based ion-pairing agents . Validate methods using system suitability tests per pharmacopeial guidelines (e.g., USP 32 specifications for sodium decanesulfonate ).
Q. How can researchers resolve contradictions in data from different analytical techniques (e.g., NMR vs. HPLC) when characterizing this compound derivatives?
- Cross-validation : Compare NMR-derived structural data (e.g., stereochemistry in uridylic acid derivatives ) with HPLC retention times and mass spectrometry (MS) molecular weight confirmation (e.g., exact mass = 612.248 Da ).
- Error analysis : Quantify uncertainties in instrument calibration (e.g., ±0.001 g/mL density measurements ) and statistical variance in triplicate runs.
- Systematic review frameworks : Apply Cochrane guidelines for data harmonization, including risk-of-bias assessment for conflicting results .
Q. What experimental approaches mitigate hydrophobic aggregation of this compound in aqueous buffers?
- Co-solvents : Use 10–20% acetonitrile or methanol to reduce aggregation .
- Surfactants : Add nonionic surfactants (e.g., Tween-20) at concentrations below critical micelle concentration (CMC) to stabilize sulfonic acid monomers .
- Temperature control : Maintain solutions at 25–30°C to enhance solubility, as higher temperatures may degrade the compound .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Accelerated degradation studies : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor via HPLC for degradation products (e.g., hydrolyzed uridine derivatives ).
- Light sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .
- Long-term stability : Use validated LC-MS/MS methods to quantify trace decomposition over 6–12 months .
Q. What are the best practices for synthesizing and characterizing anhydride derivatives of this compound, such as uridine 5'-phosphoric anhydride?
- Synthesis : React 1-hexadecanesulfonyl chloride with uridine 5'-phosphate under anhydrous conditions, using catalysts like DMAP .
- Characterization : Confirm anhydride formation via FT-IR (P=O and S=O stretches) and 31P NMR for phosphoric acid linkages .
- Purity thresholds : Ensure ≥98% purity via HPLC with UV detection at 260 nm (for uridine absorbance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
